3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide
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Overview
Description
3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Mechanism of Action
Target of Action
Compounds with similar structures have been reported to exhibit antimicrobial activity , suggesting that their targets might include bacterial or fungal proteins essential for growth and survival.
Mode of Action
Based on its structural similarity to other antimicrobial agents, it may interfere with essential biological processes in microbes, such as protein synthesis, dna replication, or cell wall synthesis, leading to the inhibition of microbial growth .
Biochemical Pathways
Given its potential antimicrobial activity, it may disrupt several key biochemical pathways in microbes, leading to their death .
Result of Action
Based on its potential antimicrobial activity, it may lead to the death of microbial cells by disrupting essential biological processes .
Biochemical Analysis
Biochemical Properties
It is believed to interact with various enzymes, proteins, and other biomolecules
Cellular Effects
Preliminary studies suggest that it may have an impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydro-7-quinazolinecarboxamide vary with different dosages in animal models. Specific details about threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are not currently available .
Metabolic Pathways
It is believed to interact with various enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Transport and Distribution
It is believed to interact with various transporters or binding proteins, and may have effects on its localization or accumulation .
Subcellular Localization
It may have targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with ethyl acetoacetate in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the resulting intermediate is further reacted with phenyl isocyanate to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Green chemistry principles, such as the use of environmentally benign solvents and catalysts, are often employed to minimize the environmental impact of the production process .
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities and properties .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Medicine: Research has indicated its potential use in the treatment of cancer, inflammation, and infectious diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a similar core structure.
4-aminoquinazoline: A derivative with an amino group at the 4-position.
2-methylquinazoline: A derivative with a methyl group at the 2-position
Uniqueness
3-ethyl-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydroquinazoline-7-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
3-ethyl-2,4-dioxo-N-phenyl-1H-quinazoline-7-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3/c1-2-20-16(22)13-9-8-11(10-14(13)19-17(20)23)15(21)18-12-6-4-3-5-7-12/h3-10H,2H2,1H3,(H,18,21)(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPDVIVWVOTVJRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3)NC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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